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molecular formula C10H12F3NO B8325173 3-(2-(Trifluoromethyl)phenoxy)propan-1-amine

3-(2-(Trifluoromethyl)phenoxy)propan-1-amine

Cat. No. B8325173
M. Wt: 219.20 g/mol
InChI Key: CEKYVBNREOHQJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08946430B2

Procedure details

Intermediate 10 (50 mg, 0.228 mmol, 80% yield) was prepared as a white powder following the procedure described for Intermediate 9 using 2-trifluoromethylphenol and 2.6-dichlorophenol as starting materials. LC-MS (ESI) 220 (M+H), RT=1.36 min (Method B).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
80%

Identifiers

REACTION_CXSMILES
Cl[C:2]1[CH:12]=[CH:11][CH:10]=[C:9](Cl)[C:3]=1[O:4][CH2:5][CH2:6][CH2:7][NH2:8].[F:14][C:15]([F:24])([F:23])C1C=CC=CC=1O.ClC1C=CC=C(Cl)C=1O>>[F:14][C:15]([F:24])([F:23])[C:2]1[CH:12]=[CH:11][CH:10]=[CH:9][C:3]=1[O:4][CH2:5][CH2:6][CH2:7][NH2:8]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=C(OCCCN)C(=CC=C1)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC(C1=C(C=CC=C1)O)(F)F
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=C(C(=CC=C1)Cl)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
FC(C1=C(OCCCN)C=CC=C1)(F)F
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.228 mmol
AMOUNT: MASS 50 mg
YIELD: PERCENTYIELD 80%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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